molecular formula C5H9NO B171806 1-Methylcyclopropanecarboxamide CAS No. 15910-91-5

1-Methylcyclopropanecarboxamide

Cat. No.: B171806
CAS No.: 15910-91-5
M. Wt: 99.13 g/mol
InChI Key: HLCXNVMIINTAOG-UHFFFAOYSA-N
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Description

1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da . This compound is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves heating the reaction mixture to 80°C for 5 hours until no 1-methylcyclopropanecarboxylic acid is present according to GC analysis . Ammonium hydroxide (28% NH3; 390 mL; 5.76 moles; 4 equiv.) is added to a 2-L, 3-necked flask equipped with a mechanical stirrer and an addition funnel .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 99.13 g/mol.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C5H9NO, average mass 99.131 Da, and monoisotopic mass 99.068413 Da . More detailed properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .

Scientific Research Applications

Ethylene Inhibition in Plants

1-Methylcyclopropene (1-MCP) is recognized for its role as an ethylene action inhibitor, beneficial in understanding the role of ethylene in plants. It is effective in a range of fruits, vegetables, and floriculture crops, influencing respiration, ethylene production, volatile production, chlorophyll degradation, color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars (Blankenship & Dole, 2003).

Commercial Applications in Horticulture

1-MCP's commercial application has been rapidly adopted in various agricultural sectors, especially in apple industries. It's used to investigate the role of ethylene in ripening and senescence of fruits and vegetables and to maintain product quality during storage (Watkins, 2006).

Postharvest Quality Maintenance

1-MCP is a powerful tool for maintaining postharvest quality in fresh horticultural products. It's considered a 'magic bullet' for many postharvest problems, affecting various aspects of fruit and vegetable preservation (Ergun, 2006).

Meta-Analysis of Climacteric Fruit Ripening

A meta-analysis showed that 1-MCP treatment reduced multiple indicators of ripening in climacteric fruits by a minimum of 22% and increased some indicators by at least 20%. These effects are associated with positive impacts on delaying ripening and maintaining quality (Zhang et al., 2020).

Postharvest Application in Avocados

1-MCP significantly delayed ripening in various avocado cultivars, maintaining greener peel color and reducing chilling injury symptoms, thus effectively preserving avocado quality during storage (Hershkovitz, Saguy, & Pesis, 2005).

Effect on Cherry Tomato Shelf Life

1-MCP extended the shelf life of cherry tomatoes by delaying fruit softening, chlorophyll degradation, and accumulation of lycopene and carotenoids. This indicates its potential for enhancing the shelf life of various fruits (Opiyo & Ying, 2005).

Use in Ornamentals

1-MCP was first commercially used with cut flowers and potted plants, helping protect ethylene-sensitive crops. Ongoing research is optimizing treatment conditions for commercial application (Reid & Çelikel, 2008).

Preharvest Applications in Citrus

1-MCP's preharvest applications in citrus fruits showed potential in preventing unwanted defoliation, indicating its broader application in horticulture beyond postharvest treatments (Burns, 2008).

International Survey on Tree Fruit Crops

An international survey highlighted the global use of 1-MCP in various tree fruit crops, emphasizing its role in improving storability and quality across different species (Sozzi, Beaudry, & Investigaciones Científicas, 2007).

Safety and Hazards

The safety data sheet for 1-Methylcyclopropanecarboxamide was not found in the search results . Therefore, it’s recommended to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

1-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXNVMIINTAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514781
Record name 1-Methylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-91-5
Record name 1-Methylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylcyclopropanecarboxamide
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1-Methylcyclopropanecarboxamide
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1-Methylcyclopropanecarboxamide
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1-Methylcyclopropanecarboxamide
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1-Methylcyclopropanecarboxamide
Reactant of Route 6
1-Methylcyclopropanecarboxamide
Customer
Q & A

Q1: What is a novel synthetic route to produce 1-Methylcyclopropanecarboxamide?

A1: A new method to synthesize this compound involves a base-catalyzed cyclization reaction. [] This reaction starts with an N,N-disubstituted 4-hydroxy-2-methylbutanamide treated sequentially with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl). This specific sequence leads to the formation of this compound in good yield. []

Q2: How was the structure of this compound confirmed?

A2: The structure of this compound, obtained through the aforementioned synthesis, was definitively confirmed using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule, verifying its identity.

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